Cas no 107041-32-7 (Ergostane-3,6,8,15,16-pentol,28-[[2-O-(2,4-di-O-methyl-b-D-xylopyranosyl)-a-L-arabinofuranosyl]oxy]-, (3b,5a,6a,15b,16b,24x)- (9CI))

Ergostane-3,6,8,15,16-pentol,28-[[2-O-(2,4-di-O-methyl-b-D-xylopyranosyl)-a-L-arabinofuranosyl]oxy]-, (3b,5a,6a,15b,16b,24x)- (9CI) structure
107041-32-7 structure
Nome del prodotto:Ergostane-3,6,8,15,16-pentol,28-[[2-O-(2,4-di-O-methyl-b-D-xylopyranosyl)-a-L-arabinofuranosyl]oxy]-, (3b,5a,6a,15b,16b,24x)- (9CI)
Numero CAS:107041-32-7
MF:C40H70O14
MW:774.97541475296
CID:214420

Ergostane-3,6,8,15,16-pentol,28-[[2-O-(2,4-di-O-methyl-b-D-xylopyranosyl)-a-L-arabinofuranosyl]oxy]-, (3b,5a,6a,15b,16b,24x)- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Ergostane-3,6,8,15,16-pentol,28-[[2-O-(2,4-di-O-methyl-b-D-xylopyranosyl)-a-L-arabinofuranosyl]oxy]-, (3b,5a,6a,15b,16b,24x)- (9CI)
    • CulcitosideC3
    • (24ξ)-28-[[2-O-(2-O,4-O-Dimethyl-β-D-xylopyranosyl)-α-L-arabinofuranosyl]oxy]-5α-ergostane-3β,6α,8,15β,16β-pentaol
    • Ergostane-3,6,8,15,16-pentol,28-[[2-O-(2,4-di-O-methyl-b-D-xylopyranosyl)-a-L-arabinofuranosyl]oxy]-, (3b,5a,6a,15b,16b,24x)-
    • Culcitoside C3
    • Ergostane-3,6,8,15,16-pentol, 28-[[2-O-(2,4-di-O-methyl-β-D-xylopyranosyl)-α-L-arabinofuranosyl]oxy]-, (3β,5α,6α,15β,16β)-
    • Inchi: 1S/C40H70O14/c1-19(2)21(17-51-37-34(29(44)25(16-41)53-37)54-36-33(50-7)30(45)26(49-6)18-52-36)9-8-20(3)28-31(46)32(47)35-39(28,5)13-11-27-38(4)12-10-22(42)14-23(38)24(43)15-40(27,35)48/h19-37,41-48H,8-18H2,1-7H3/t20-,21?,22+,23-,24+,25+,26-,27-,28+,29+,30+,31-,32-,33-,34-,35-,36+,37-,38+,39-,40+/m1/s1
    • Chiave InChI: GCTJSMAKJKDVAT-AJCGMXKWSA-N
    • Sorrisi: O([H])[C@@]12C([H])([H])[C@@]([H])([C@@]3([H])C([H])([H])[C@]([H])(C([H])([H])C([H])([H])[C@]3(C([H])([H])[H])[C@@]1([H])C([H])([H])C([H])([H])[C@]1(C([H])([H])[H])[C@@]([H])([C@]([H])(C([H])([H])[H])C([H])([H])C([H])([H])C([H])(C([H])([H])O[C@@]3([H])[C@@]([H])([C@]([H])([C@]([H])(C([H])([H])O[H])O3)O[H])O[C@@]3([H])[C@@]([H])([C@]([H])([C@@]([H])(C([H])([H])O3)OC([H])([H])[H])O[H])OC([H])([H])[H])C([H])(C([H])([H])[H])C([H])([H])[H])[C@]([H])([C@]([H])([C@]12[H])O[H])O[H])O[H])O[H]

Proprietà calcolate

  • Massa esatta: 272.08309

Proprietà sperimentali

  • Densità: 1.30±0.1 g/cm3(Predicted)
  • Punto di ebollizione: 877.7±65.0 °C(Predicted)
  • PSA: 52.54
  • pka: 12.93±0.70(Predicted)
Fornitori consigliati
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd